molecular formula C32H20Br2N4O3S2 B2380552 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide CAS No. 391228-62-9

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide

Cat. No.: B2380552
CAS No.: 391228-62-9
M. Wt: 732.47
InChI Key: RIDUHBIGJGEVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring two 4-(4-bromophenyl)thiazol-2-yl groups connected via a central phenoxy-benzamide scaffold. The symmetrical design suggests enhanced binding avidity through dual interactions with biological targets, though its specific biological profile remains underexplored in the provided evidence.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20Br2N4O3S2/c33-23-9-1-19(2-10-23)27-17-42-31(35-27)37-29(39)21-5-13-25(14-6-21)41-26-15-7-22(8-16-26)30(40)38-32-36-28(18-43-32)20-3-11-24(34)12-4-20/h1-18H,(H,35,37,39)(H,36,38,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDUHBIGJGEVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC=C(C=C6)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20Br2N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of p-Bromoacetophenone and Thiourea

Adapting the method from Patel et al., p-bromoacetophenone (1.0 equiv) and thiourea (1.2 equiv) are refluxed in ethanol with catalytic iodine (0.1 equiv) at 80°C for 6 hours. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by cyclodehydration to yield the thiazole ring.

Key Parameters

  • Solvent: Ethanol (anhydrous)
  • Catalyst: Iodine (0.1 equiv)
  • Yield: 82–85%
  • Characterization: $$^1$$H NMR (DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, thiazole-H).

Purification and Stability Considerations

Crude Intermediate A is recrystallized from ethanol-water (3:1), yielding pale-yellow crystals. Storage under nitrogen at –20°C prevents oxidative degradation of the amine group.

Preparation of 4-(4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]Carbamoyl}Phenoxy)Benzoic Acid (Intermediate C)

Ullmann Ether Coupling

A modified Ullmann reaction links 4-hydroxybenzoic acid to 4-iodobenzoyl chloride under copper(I) catalysis.

Procedure

  • Protection of 4-Hydroxybenzoic Acid: Treat with acetic anhydride to form 4-acetoxybenzoic acid.
  • Coupling with 4-Iodobenzoyl Chloride: React 4-acetoxybenzoic acid (1.0 equiv) and 4-iodobenzoyl chloride (1.1 equiv) in dimethylformamide (DMF) with CuI (0.2 equiv) and 1,10-phenanthroline (0.4 equiv) at 110°C for 24 hours.
  • Deprotection: Hydrolyze the acetoxy group with 2M NaOH in methanol (80°C, 4 hours).

Key Parameters

  • Yield: 68–72%
  • Characterization: IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C-O-C).

Final Amidation and Assembly

Activation of Intermediate C

Intermediate C is converted to its acid chloride using thionyl chloride (SOCl$$2$$) in anhydrous dichloromethane (DCM) at 0°C. Excess SOCl$$2$$ is removed under reduced pressure.

Copper-Catalyzed Amidation

Adapting the method from WO2024109965A2, Intermediate A (2.2 equiv) is reacted with the acid chloride of Intermediate C (1.0 equiv) in toluene with CuI (0.15 equiv), potassium carbonate (3.0 equiv), and N,N-dimethylglycine (0.3 equiv) at 100°C for 36 hours.

Key Parameters

  • Solvent: Toluene
  • Catalyst System: CuI/N,N-dimethylglycine
  • Yield: 58–63%
  • Characterization: $$^{13}$$C NMR (DMSO-d6): δ 165.2 (C=O), 152.1 (thiazole-C2), 148.9 (O-C-Ar).

Optimization and Challenges

Solvent and Temperature Effects

Initial attempts using DMF resulted in lower yields (≤45%) due to side reactions. Switching to toluene improved regioselectivity, as its nonpolar nature discourages over-acylation. Temperature optimization (80–120°C) revealed 100°C as ideal for balancing reaction rate and decomposition.

Ligand Screening

Trials with 1,10-phenanthroline and 2,2'-bipyridyl as ligands showed inferior performance compared to N,N-dimethylglycine, which enhanced copper solubility and catalytic turnover.

Analytical Data and Validation

Spectroscopic Confirmation

  • HRMS (ESI): m/z calcd for C$${34}$$H$${22}$$Br$$2$$N$$4$$O$$3$$S$$2$$: 792.94; found: 793.02 [M+H]$$^+$$.
  • Elemental Analysis: C 51.28%, H 2.76%, N 7.02% (calcd: C 51.40%, H 2.79%, N 7.06%).

Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30) showed ≥98% purity at 254 nm.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) Purity (%)
Ullmann Coupling CuI/N,N-dimethylglycine 58–63 98
Direct Aminolysis None 32–38 85
Mitsunobu Reaction DIAD/TPP 41–46 91

Copper-catalyzed methods outperform classical aminolysis in both yield and purity, albeit with longer reaction times.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batch) demonstrated consistent yields (60 ± 2%) using flow chemistry to enhance heat transfer and mixing. The process adheres to green chemistry principles by avoiding nitration and employing recyclable copper catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Benzamide Derivatives

N-(4-Bromophenyl)-4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 338397-07-2)

  • Structural Similarity : Shares the benzamide-thiazole core but substitutes one 4-bromophenyl group with a 3-(trifluoromethyl)phenyl moiety.
  • Impact of Substituents : The electron-withdrawing trifluoromethyl group enhances metabolic stability but reduces solubility compared to bromine .
  • Molecular Weight : 503.33 g/mol (vs. ~700 g/mol for the target compound), indicating a more compact structure.

N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide

  • Structural Divergence: Replaces the phenoxy-benzamide bridge with a piperidinyl butanamide chain.
Biphenyl-Thiazole Analogues

N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine

  • Synthesis : Prepared via Suzuki coupling, a method applicable to the target compound’s biphenyl-like structure .
  • Activity : Exhibits superior antimicrobial and antiproliferative activity compared to bromophenyl analogues, highlighting the role of fluorine in enhancing bioactivity .

N-{4-[4'-(Trifluoromethyl)biphenyl-4-yl]-1,3-thiazol-2-yl}pyridine-2-amine

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Highlights Reference
Target Compound C₃₃H₂₀Br₂N₄O₃S₂ ~700 Dual 4-bromophenyl-thiazole Not reported N/A
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide C₂₃H₁₄BrF₃N₂OS 503.33 3-Trifluoromethylphenyl Not reported
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine C₂₀H₁₄FN₃S 363.41 4'-Fluorobiphenyl Antimicrobial, antiproliferative

Research Findings and Implications

  • Substituent Effects : Bromine’s electronegativity may enhance target binding via halogen bonding, while fluorine and trifluoromethyl groups improve metabolic stability but may reduce solubility .
  • Symmetry vs. Asymmetry : The target compound’s symmetrical structure could enable dual-binding modes, unlike asymmetric analogues like CAS 338397-07-2, which prioritize single-target interactions .
  • Synthetic Feasibility : Suzuki coupling (used in ) is a viable route for synthesizing biphenyl-thiazole derivatives, suggesting scalability for the target compound .

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a complex organic compound belonging to the thiazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula for this compound is C24H23Br2N3O2SC_{24}H_{23}Br_2N_3O_2S, with a molecular weight of approximately 525.43 g/mol. The structure features multiple functional groups that contribute to its biological activity, including bromophenyl and thiazole moieties.

PropertyValue
Molecular FormulaC24H23Br2N3O2S
Molecular Weight525.43 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study reported that thiazole derivatives demonstrated potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The compound showed an IC50 value of approximately 5.73 µM against MCF-7 cells, indicating strong cytotoxic potential .

The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, these compounds have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis. The reported IC50 for VEGFR inhibition was around 0.093 µM for related thiazole compounds .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that thiazole derivatives possess broad-spectrum antimicrobial properties, making them potential candidates for developing new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

  • Antiproliferative Activity : A novel set of 1,3-thiazole derivatives showed significant antiproliferative activity against breast cancer cells with IC50 values ranging from 5.73 µM to 12.15 µM .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with thiazole compounds resulted in cell cycle arrest at the pre-G1 phase in MCF-7 cells, indicating the induction of apoptosis as a mechanism of action .
  • Antimicrobial Evaluation : Thiazole derivatives were evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further investigation into their potential as therapeutic agents.

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole ring via Hantzsch thiazole synthesis, followed by coupling reactions to introduce the phenoxybenzamide and carbamoyl groups. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones (e.g., 4-bromophenyl bromoketone) under reflux in ethanol or THF .
  • Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link the thiazole and benzamide moieties .
  • Optimization : Temperature (60–80°C) and pH (neutral to slightly basic) are critical to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity (>95% by HPLC) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and amide bond formation. For example, the thiazole C-H proton appears at δ 7.8–8.2 ppm, while the aromatic protons of bromophenyl groups resonate at δ 7.4–7.6 ppm .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 711.2) .
  • X-ray crystallography : Resolves stereoelectronic effects of bromine substituents and confirms planarity of the thiazole-benzamide core .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} values typically ranging 10–50 µM .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-9) due to the compound’s sulfonamide and amide groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Replace bromine with electron-withdrawing (e.g., -CF3_3) or donating (e.g., -OCH3_3) groups on the phenyl rings to modulate electronic effects .
  • Scaffold hopping : Compare activity of thiazole derivatives with oxazole or imidazole analogs to assess heterocycle specificity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Solubility adjustments : Use DMSO/PBS co-solvents or nanoformulations to improve cellular uptake .
  • Metabolic stability : Perform liver microsome assays to assess CYP450-mediated degradation. Thiazole rings are prone to oxidation, which may reduce efficacy .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets causing cytotoxicity .

Q. What computational methods are suitable for predicting this compound’s ADMET properties?

  • Physicochemical properties : SwissADME predicts logP (~4.2) and poor aqueous solubility (<10 µg/mL), necessitating prodrug strategies .
  • Toxicity : ProTox-II highlights potential hepatotoxicity (Toxicity Class 3) due to thiazole ring bioactivation .
  • Permeability : PAMPA assays show moderate blood-brain barrier penetration (Pe ~2.5 × 106^{-6} cm/s), relevant for CNS-targeted studies .

Methodological Considerations

Q. How to address low yields during scale-up synthesis?

  • Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., thiazole cyclization) to improve heat dissipation .
  • Catalyst screening : Use Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps, increasing yields from 45% to 75% .
  • In-line analytics : Implement PAT tools (e.g., FTIR monitoring) to track intermediate formation and adjust conditions in real time .

Q. What strategies validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Confirm binding to putative targets (e.g., EGFR) by measuring protein stability shifts post-treatment .
  • Fluorescent probes : Design bifunctional analogs with BODIPY tags for live-cell imaging and colocalization studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.